Methyl icosa-5,8,11-trienoate (CAS 14602-39-2), commonly known as Mead acid methyl ester, is a 20-carbon omega-9 polyunsaturated fatty acid methyl ester (FAME). In lipidomics and clinical biochemistry, it is the definitive analytical reference standard for quantifying the compensatory lipid synthesis that occurs during essential fatty acid deficiency (EFAD) [1]. By providing a stable, highly lipophilic, and volatile derivative of Mead acid, this compound allows laboratories to accurately calibrate gas chromatography-mass spectrometry (GC-MS) instruments for complex lipid profiling without the handling, tailing, and thermal stability issues associated with free fatty acids [2].
Substituting Methyl icosa-5,8,11-trienoate with its free acid counterpart (Mead acid) or closely related C20:3 FAME isomers critically compromises analytical workflows. Free Mead acid possesses a highly polar carboxyl group that induces severe intermolecular hydrogen bonding, leading to poor volatility, irreversible column adsorption, and severe peak tailing in gas chromatography [1]. Furthermore, substituting with generic in-class isomers like Dihomo-gamma-linolenic acid methyl ester (20:3n-6) is invalid for diagnostic procurement; the n-6 isomer represents normal dietary metabolism and cannot function as the specific n-9 biomarker required to calculate the triene:tetraene ratio (Holman index) [2].
In gas chromatography-mass spectrometry (GC-MS) workflows, the free acid form of Mead acid suffers from strong intermolecular hydrogen bonding, leading to low volatility and severe peak tailing. Conversion to or direct procurement of Methyl icosa-5,8,11-trienoate eliminates the free carboxyl group, yielding sharp, symmetrical chromatographic peaks and allowing complete vaporization at standard injection temperatures (e.g., 250°C) without the risk of thermal degradation [1].
| Evidence Dimension | Chromatographic peak symmetry and volatility |
| Target Compound Data | Sharp, symmetrical peaks with complete vaporization at 250°C |
| Comparator Or Baseline | Free Mead acid (exhibits severe peak tailing and thermal degradation risks) |
| Quantified Difference | Elimination of hydrogen-bonding-induced peak tailing and column adsorption |
| Conditions | GC-MS lipid profiling at standard injection temperatures |
Procuring the methyl ester form is mandatory for accurate, reproducible quantification of trace lipids in automated GC-MS pipelines.
The biochemical diagnosis of Essential Fatty Acid Deficiency (EFAD) relies on the triene:tetraene ratio (Holman index), which specifically compares the levels of Mead acid (20:3n-9) to arachidonic acid (20:4n-6). Utilizing Methyl icosa-5,8,11-trienoate as the analytical reference standard provides the exact retention time and mass fragmentation pattern required to distinguish it from in-class isomers like Dihomo-gamma-linolenic acid methyl ester (20:3n-6), which do not indicate EFAD [1].
| Evidence Dimension | Diagnostic biomarker specificity for EFAD |
| Target Compound Data | Specific n-9 isomer representing compensatory EFAD metabolism |
| Comparator Or Baseline | Dihomo-gamma-linolenic acid methyl ester (n-6 isomer representing normal metabolism) |
| Quantified Difference | Complete differentiation of the n-9 EFAD biomarker from n-6 dietary metabolites |
| Conditions | Clinical lipidomic profiling and Holman index calculation |
Buyers must procure this exact n-9 isomer to validate EFAD diagnostic assays, as n-6 or n-3 isomers will completely invalidate the triene:tetraene ratio.
In biochemical assays targeting inflammatory pathways, Methyl icosa-5,8,11-trienoate functions as a general lipoxygenase (LOX) inhibitor and a differential substrate. Compared to Arachidonic acid methyl ester, which is rapidly metabolized into downstream pro-inflammatory eicosanoids, the Mead acid derivative lacks the specific n-6 double bond architecture required for typical LOX-mediated leukotriene synthesis, thereby halting the enzymatic cascade .
| Evidence Dimension | Lipoxygenase (LOX) pathway activation |
| Target Compound Data | Acts as a LOX inhibitor and non-productive substrate |
| Comparator Or Baseline | Arachidonic acid methyl ester (rapidly converted to active eicosanoids) |
| Quantified Difference | Prevention of downstream leukotriene synthesis |
| Conditions | In vitro lipoxygenase enzymatic assays |
Selecting this compound allows researchers to effectively block or isolate specific LOX pathways without triggering unwanted eicosanoid synthesis in the assay medium.
Methyl icosa-5,8,11-trienoate is the essential FAME reference standard for quantifying the triene:tetraene ratio (Holman index) in patient serum or animal model samples, directly leveraging its isomeric specificity to confirm essential fatty acid deficiency [1].
Due to its high volatility and resistance to column tailing compared to free fatty acids, this compound is ideal for calibrating gas chromatography instruments and establishing retention time indices for complex lipid mixtures [2].
Utilized in in vitro biochemical assays to study the substrate specificity of desaturase and elongase enzymes, or applied as a general lipoxygenase inhibitor to isolate specific inflammatory pathways without generating downstream eicosanoids .